

spectroscopic analysis of methyl 2,3-dibromo-3-phenylpropanoate vs starting material

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Compound of Interest

Compound Name: Methyl 2,3-dibromo-3-phenylpropanoate

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A Comparative Spectroscopic Analysis: From Alkene to Alkane

A detailed examination of the spectroscopic changes following the bromination of methyl cinnamate to yield **methyl 2,3-dibromo-3-phenylpropanoate**.

This guide provides a comprehensive comparison of the spectroscopic data for the starting material, methyl cinnamate, and its brominated product, **methyl 2,3-dibromo-3-phenylpropanoate**. This transformation from an α,β -unsaturated ester to a dibromoalkane derivative is a classic example of electrophilic addition to an alkene, and the resulting changes are clearly reflected in their respective NMR, IR, and mass spectra. This analysis is particularly relevant for researchers in organic synthesis, medicinal chemistry, and drug development who rely on spectroscopic techniques for structural elucidation and reaction monitoring.

From Starting Material to Product: The Reaction

The synthesis of **methyl 2,3-dibromo-3-phenylpropanoate** from methyl cinnamate involves the addition of bromine across the double bond.

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Figure 1. Reaction workflow for the synthesis and analysis of **methyl 2,3-dibromo-3-phenylpropanoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both the starting material and the product, highlighting the distinct changes that occur upon bromination.

¹H NMR Data

The most significant change in the ¹H NMR spectrum is the disappearance of the vinyl proton signals and the appearance of two new signals for the methine protons now attached to carbon atoms bearing bromine.

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Methyl Cinnamate				
	~7.70	d	1H	β -vinylic H
	~6.45	d	1H	α -vinylic H
	~7.30-7.50	m	5H	Aromatic H's
	~3.80	s	3H	-OCH ₃
Methyl 2,3-dibromo-3-phenylpropanoate				
e	~5.5 (erythro) / ~5.2 (threo)	d	1H	H-C(Br)Ph
	~4.8 (erythro) / ~4.6 (threo)	d	1H	H-C(Br)CO ₂ Me
	~7.30-7.50	m	5H	Aromatic H's
	~3.85	s	3H	-OCH ₃

Note: The exact chemical shifts for **methyl 2,3-dibromo-3-phenylpropanoate** can vary depending on the diastereomer (erythro or threo) and the solvent used.

¹³C NMR Data

The ¹³C NMR spectrum confirms the conversion of the alkene to an alkane, with the sp² hybridized carbon signals of the double bond being replaced by sp³ hybridized carbon signals in the product.

Compound	Chemical Shift (δ) ppm	Assignment
Methyl Cinnamate	~167	C=O
~145	β -vinylic C	
~118	α -vinylic C	
~128-134	Aromatic C's	
~52	-OCH ₃	
Methyl 2,3-dibromo-3-phenylpropanoate	~168	C=O
~137	Aromatic C (ipso)	
~128-130	Aromatic C's	
~54	-OCH ₃	
~52	C(Br)Ph	
~48	C(Br)CO ₂ Me	

Note: The provided ¹³C NMR data for the product is based on typical values for similar structures and may not be exact.

Infrared (IR) Spectroscopy Data

The IR spectrum of the product is characterized by the absence of the C=C stretching frequency that is prominent in the starting material.

Compound	Frequency (cm ⁻¹)	Functional Group
Methyl Cinnamate	~3050-3000	C-H (aromatic, vinylic)
~1720	C=O (ester)	
~1640	C=C (alkene)	
~1200-1000	C-O (ester)	
Methyl 2,3-dibromo-3-phenylpropanoate	~3050-3000	C-H (aromatic)
~1740	C=O (ester)	
~1200-1000	C-O (ester)	
~700-600	C-Br	

Mass Spectrometry (MS) Data

The mass spectrum of the product shows a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Compound	m/z	Interpretation
Methyl Cinnamate	162	[M] ⁺ (Molecular ion)
131	[M - OCH ₃] ⁺	
103	[M - CO ₂ CH ₃] ⁺	
77	[C ₆ H ₅] ⁺	
Methyl 2,3-dibromo-3-phenylpropanoate	320, 322, 324	[M] ⁺ Isotopic cluster for two Br atoms
241, 243	[M - Br] ⁺	
161	[M - Br - HBr] ⁺	
103	[C ₇ H ₇] ⁺ (Tropylium ion)	

Experimental Protocols

Synthesis of **Methyl 2,3-dibromo-3-phenylpropanoate**

This protocol is adapted from established procedures for the bromination of cinnamic acid esters.

Materials:

- Methyl cinnamate
- Bromine
- Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve methyl cinnamate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
- Cool the flask in an ice bath.
- Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of methyl cinnamate via the dropping funnel. The addition should be done in a dropwise manner to control the reaction temperature.

- After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes. The disappearance of the bromine's reddish-brown color indicates the completion of the reaction.
- Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **methyl 2,3-dibromo-3-phenylpropanoate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Spectroscopic Analysis:

- NMR: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

This comparative guide illustrates the power of spectroscopic methods in tracking a chemical transformation and unequivocally identifying the resulting product. The distinct shifts in NMR signals, the appearance and disappearance of key IR absorption bands, and the characteristic fragmentation patterns in mass spectrometry provide a comprehensive picture of the structural changes occurring at the molecular level.

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